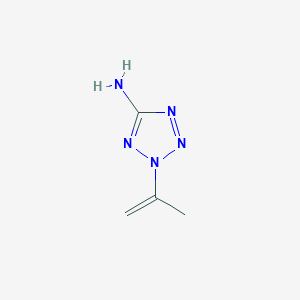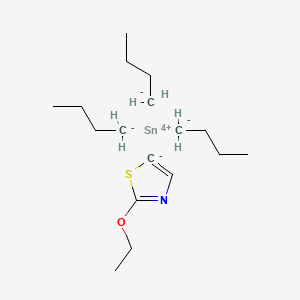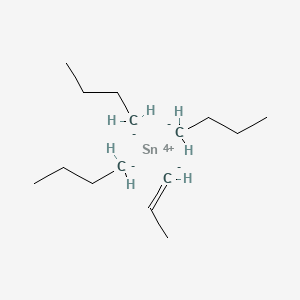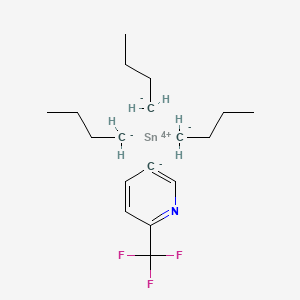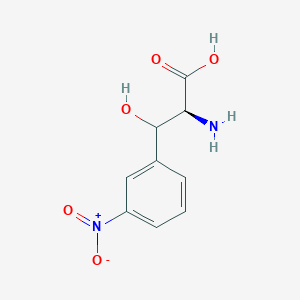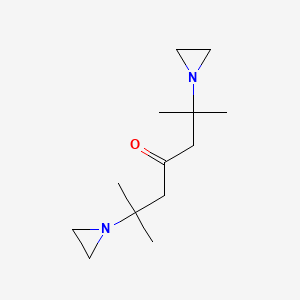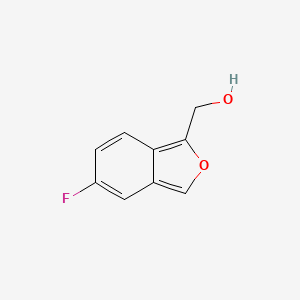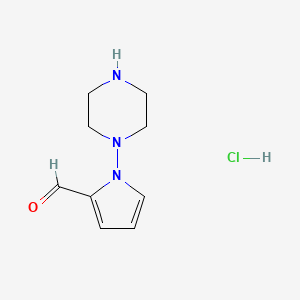
Piperazin-1-YL(1H-pyrrol-2-YL)methanone hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazin-1-YL(1H-pyrrol-2-YL)methanone hydrochloride: is a chemical compound with the molecular formula C9H14ClN3O It is a derivative of piperazine and pyrrole, which are both significant in medicinal chemistry due to their biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazin-1-YL(1H-pyrrol-2-YL)methanone hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with piperazine and 1H-pyrrole-2-carboxylic acid.
Condensation Reaction: The carboxylic acid group of 1H-pyrrole-2-carboxylic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. This activated intermediate then reacts with piperazine to form the desired product.
Hydrochloride Formation: The free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of Piperazin-1-YL(1H-pyrrol-2-YL)methanone hydrochloride may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving:
Large-scale reactors: To handle the increased volume of reactants.
Automated systems: For precise control of reaction conditions such as temperature, pH, and reaction time.
Purification techniques: Such as crystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
Piperazin-1-YL(1H-pyrrol-2-YL)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: May yield N-oxide derivatives.
Reduction: Can produce reduced forms of the compound, such as secondary amines.
Substitution: Results in various substituted derivatives depending on the reagents used.
科学研究应用
Piperazin-1-YL(1H-pyrrol-2-YL)methanone hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of Piperazin-1-YL(1H-pyrrol-2-YL)methanone hydrochloride involves its interaction with specific molecular targets. These may include:
Receptors: Binding to neurotransmitter receptors, affecting signal transduction pathways.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
相似化合物的比较
Similar Compounds
Piperazine derivatives: Such as 1-(2-pyridyl)piperazine, which also exhibit biological activity.
Pyrrole derivatives: Like 2-acetylpyrrole, known for their use in medicinal chemistry.
Uniqueness
Piperazin-1-YL(1H-pyrrol-2-YL)methanone hydrochloride is unique due to its combined structure of piperazine and pyrrole, which may confer distinct biological activities and chemical reactivity compared to other compounds. This dual functionality makes it a valuable compound for research and potential therapeutic applications.
By understanding the synthesis, reactions, applications, and mechanisms of Piperazin-1-YL(1H-pyrrol-2-YL)methanone hydrochloride, researchers can further explore its potential in various scientific fields.
属性
IUPAC Name |
1-piperazin-1-ylpyrrole-2-carbaldehyde;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.ClH/c13-8-9-2-1-5-12(9)11-6-3-10-4-7-11;/h1-2,5,8,10H,3-4,6-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQFXUIQFWHTET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)N2C=CC=C2C=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
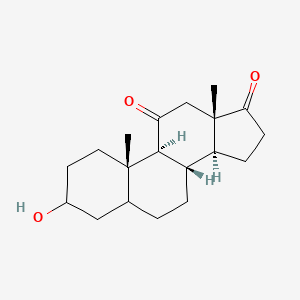
![(3aS)-2-[(3R)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B8068072.png)
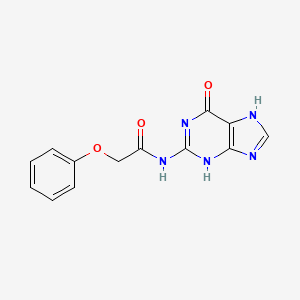
![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethylpiperidine-2-carboxamide;hydrochloride](/img/structure/B8068083.png)
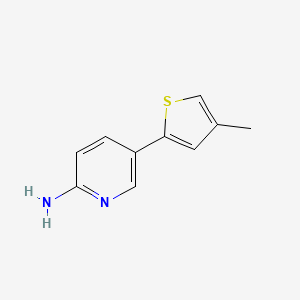
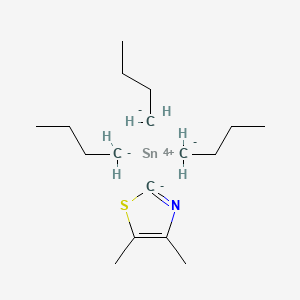
![2-Bromo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8068108.png)
